![molecular formula C17H19N5O3 B2894198 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797618-26-8](/img/structure/B2894198.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Preparation and Characterization Techniques
Research in the field of heterocyclic chemistry often involves the synthesis and characterization of complex organic molecules, including those similar to the compound . For example, the preparation and characterization of coumarin-substituted heterocyclic compounds have been detailed, demonstrating methods that could be relevant for synthesizing and studying compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea. These processes include reaction conditions in specific solvents and the use of analytical techniques such as FT-IR, 1HNMR, and mass spectrometry for structural elucidation (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Catalytic and Synthetic Applications
The catalytic oxidative carbonylation of amino moieties to ureas and other related compounds represents a significant area of research, offering insights into how similar compounds could be synthesized and applied in various chemical reactions. Such methodologies enable the production of high-value molecules from simple building blocks, illustrating potential pathways for the synthesis and application of complex ureas in pharmaceuticals and materials science (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).
Antimicrobial and Antioxidant Activities
Some derivatives of complex urea compounds have been explored for their antimicrobial and antioxidant properties, indicating potential applications in medical and pharmaceutical research. For instance, the synthesis and evaluation of antioxidant activity of certain pyrimidin-2-one derivatives could provide a framework for assessing the biological activities of similar compounds, potentially leading to the development of new therapeutic agents (George, Sabitha, Kumar, & Ravi, 2010).
Chemical Recognition and Sensor Development
The development of chemical sensors and recognition systems is another area where similar compounds may find application. The design and synthesis of molecular receptors for urea recognition, for example, highlight the potential of using structurally complex ureas in the development of novel sensing materials for biological and environmental monitoring (Chetia & Iyer, 2006).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-17(20-12-3-4-13-14(9-12)25-11-24-13)19-10-15-18-6-5-16(21-15)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWIPILXXOVSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


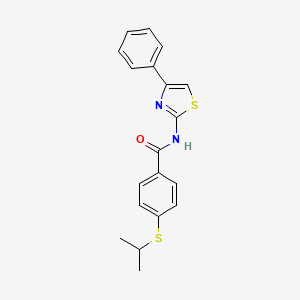
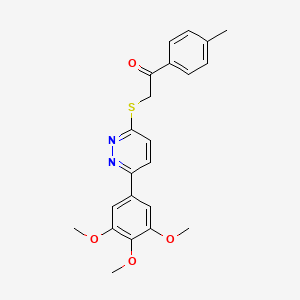
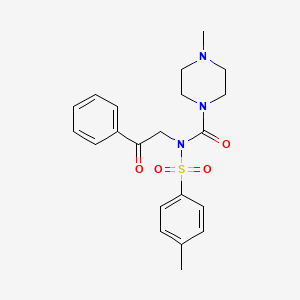

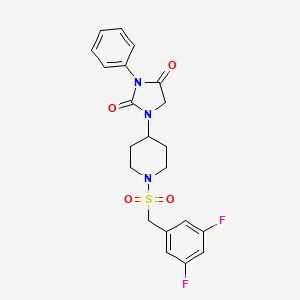

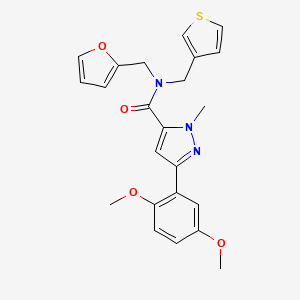
![N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2894129.png)
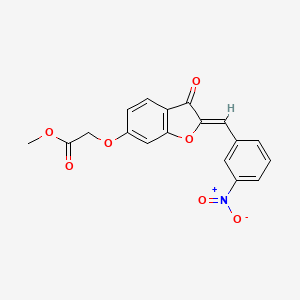
![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)
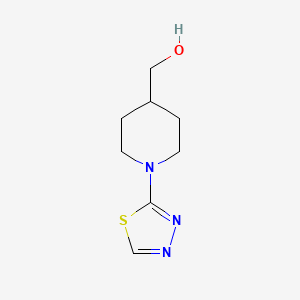
![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)
